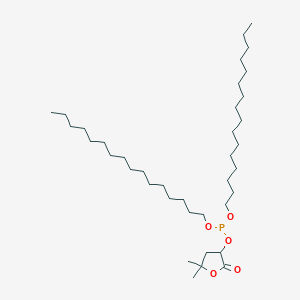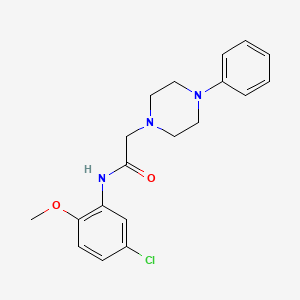![molecular formula C19H18BrNO2 B11546576 N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11546576.png)
N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phényl]méthylidène}-4-bromoaniline: est un composé organique présentant une structure complexe avec plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phényl]méthylidène}-4-bromoaniline implique généralement un processus en plusieurs étapes :
Formation de l’intermédiaire bis(prop-2-en-1-yloxy)phényl : Cette étape implique la réaction de la 2,4-dihydroxybenzaldéhyde avec le bromure d’allyle en présence d’une base comme le carbonate de potassium pour former la 2,4-bis(prop-2-en-1-yloxy)benzaldéhyde.
Réaction de condensation : L’intermédiaire est ensuite soumis à une réaction de condensation avec la 4-bromoaniline en présence d’un catalyseur acide pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées
Analyse Des Réactions Chimiques
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE can be compared with similar compounds such as:
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and is used in the production of dyes and herbicides.
Trimethoxyphenylsilane: This compound contains a phenyl group substituted with three methoxy groups and is used in the synthesis of silane coupling agents.
The uniqueness of (E)-1-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]-N-(4-BROMOPHENYL)METHANIMINE lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H18BrNO2 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
1-[2,4-bis(prop-2-enoxy)phenyl]-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C19H18BrNO2/c1-3-11-22-18-10-5-15(19(13-18)23-12-4-2)14-21-17-8-6-16(20)7-9-17/h3-10,13-14H,1-2,11-12H2 |
Clé InChI |
JIRFQXSSGIIHNV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Br)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546498.png)
![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11546508.png)
![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11546517.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11546518.png)

![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11546530.png)
![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B11546534.png)

![4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B11546541.png)
![4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11546542.png)
![1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11546548.png)
![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline](/img/structure/B11546558.png)
![4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546561.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B11546563.png)
